molecular formula C15H18N2O B3291178 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol CAS No. 870078-13-0

4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol

Cat. No.: B3291178
CAS No.: 870078-13-0
M. Wt: 242.32 g/mol
InChI Key: UZBGOAGTUKTUBX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-5-7-16-14(9-11)15-10-13(6-8-17-15)4-3-12(2)18/h5-10,12,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBGOAGTUKTUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857052
Record name 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870078-13-0
Record name 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol typically involves the following steps:

    Formation of 4’-Methyl-[2,2’-bipyridin]-4-yl intermediate: This can be achieved through a coupling reaction between 4-methylpyridine and a suitable pyridine derivative.

    Attachment of Butan-2-ol Moiety: The intermediate is then reacted with butan-2-ol under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale coupling reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated alcohol.

    Substitution: The bipyridine moiety can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes. The alcohol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid
  • CAS : 114527-28-5
  • Molecular Formula : C₁₅H₁₆N₂O₂
  • Key Differences: Functional Group: Carboxylic acid (vs. secondary alcohol). Reactivity: Capable of forming salts or coordinating via carboxylate groups, unlike the alcohol, which may act as a hydrogen-bond donor. Hazards: Higher risk of decomposition under heat (P210 precaution) .
Property 4-(4'-Methyl-bipyridinyl)butan-2-ol 4-(4'-Methyl-bipyridinyl)butanoic Acid
Molecular Weight (g/mol) 242.32 244.30
Functional Group Secondary alcohol Carboxylic acid
Storage Temperature 2–8°C Room temperature (heat-sensitive)
Primary Use Ligand in coordination chemistry Intermediate for functionalized ligands
GHS Hazards H302, H315, H319, H335 Data not fully disclosed
(4'-Methyl-[2,2'-bipyridin]-4-yl)methanol
  • CAS : 198-04-1
  • Molecular Formula : C₁₂H₁₂N₂O
  • Key Differences: Chain Length: Shorter (methanol substituent vs. butan-2-ol). Solubility: Likely more hydrophilic due to reduced lipophilicity. Applications: Used in smaller-scale ligand synthesis due to simpler structure .
1-{4'-Methyl-[2,2'-bipyridin]-4-yl}methanamine
  • CAS : 213124-09-5
  • Molecular Formula : C₁₂H₁₃N₃
  • Key Differences: Functional Group: Primary amine (vs. alcohol). Coordination Behavior: Stronger Lewis basicity, enabling diverse metal-binding modes (e.g., with transition metals like Cu²⁺ or Fe³⁺).

Structural Analogues with Modified Backbones

4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
  • CAS : 109073-77-0
  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Key Differences: Substituents: Dual hydroxymethyl groups at 4,4'-positions. Applications: Forms more complex coordination geometries (e.g., binuclear metal complexes) compared to the mono-alcohol derivative .
4-(4-Methylphenyl)-2-butanone
  • CAS : 7774-79-0
  • Molecular Formula : C₁₁H₁₄O
  • Reactivity: Lacks metal-chelating ability but may participate in ketone-specific reactions (e.g., Grignard additions) .

Hazard and Handling Comparison

Compound Flammability Key Hazards Storage Conditions
4-(4'-Methyl-bipyridinyl)butan-2-ol Low H302, H315, H319, H335 2–8°C, dry
4-(4'-Methyl-bipyridinyl)butanoic Acid Moderate Heat-sensitive decomposition Room temperature
1-{4'-Methyl-bipyridinyl}methanamine Low Potential amine oxidation Cool, inert atmosphere
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine Low Irritant (eyes/skin) Dry, sealed container

Biological Activity

4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol, a compound with potential biological significance, has garnered attention in recent research for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its bipyridine structure, which is known to interact with various biological targets. Its chemical formula is C14_{14}H18_{18}N2_2O, and it possesses a hydroxyl group that may enhance its solubility and biological interactions.

1. Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. A study demonstrated that certain bipyridine derivatives can inhibit the growth of fungal pathogens by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .

2. Thyroid Hormone Interaction

In vitro assays have shown that related compounds can interact with thyroid hormone systems. These interactions can lead to alterations in thyroid hormone levels, suggesting potential endocrine-disrupting effects . The specific mechanisms involve the inhibition of thyroid peroxidase and modulation of iodothyronine deiodinases, which are crucial for thyroid hormone metabolism.

Case Study 1: Antifungal Efficacy

In a comparative study, several bipyridine derivatives, including this compound, were tested against Candida albicans. The results showed a significant reduction in fungal viability at concentrations as low as 10 µg/mL, indicating strong antifungal activity .

CompoundMinimum Inhibitory Concentration (MIC)
This compound10 µg/mL
Voriconazole0.5 µg/mL
Fluconazole8 µg/mL

Case Study 2: Endocrine Disruption

A study investigating the effects of various chemicals on thyroid hormone systems included this compound among other compounds. It was found that this compound could alter serum levels of TSH and free T3 in treated rats after a 28-day exposure period .

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted its potential as a therapeutic agent due to its dual activity against fungal pathogens and its interaction with endocrine systems. The following findings summarize key aspects:

  • Antifungal Properties : Demonstrated effective inhibition against multiple fungal strains.
  • Endocrine Interaction : Potential to disrupt thyroid hormone regulation.
  • Safety Profile : Further studies are required to assess long-term toxicity and safety in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol
Reactant of Route 2
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4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.